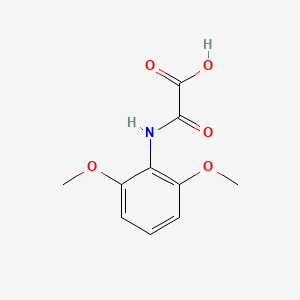

2,6-Dimethoxyanilino(oxo)acetic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2,6-dimethoxyanilino)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-6-4-3-5-7(16-2)8(6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULRRTNGXKPSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)NC(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis and Derivatization of 2,6 Dimethoxyanilino Oxo Acetic Acid

Strategies for the Preparation of 2,6-Dimethoxyanilino(oxo)acetic Acid

The synthesis of this compound primarily relies on the formation of an amide bond between the precursor, 2,6-dimethoxyaniline (B1294893), and a two-carbon acyl unit. The methodologies can be broadly categorized into direct acylation approaches and pathways involving glyoxylate (B1226380) equivalents.

The most direct methods for synthesizing the target compound involve the reaction of 2,6-dimethoxyaniline with a suitable oxalyl derivative. The nucleophilic character of the aniline's amino group facilitates its attack on electrophilic carbonyl centers.

A common and efficient strategy for the synthesis of N-aryl oxamic acids is the direct N-acylation of the corresponding aniline (B41778) with an activated form of oxalic acid, such as oxalyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism.

The general two-step procedure involves an initial acylation followed by hydrolysis:

Acylation: 2,6-Dimethoxyaniline is treated with oxalyl chloride in the presence of a non-nucleophilic base, like triethylamine (B128534) (Et3N), to neutralize the HCl generated during the reaction. This step forms an intermediate N-(2,6-dimethoxyphenyl)oxalyl chloride.

Hydrolysis: The resulting acyl chloride is not isolated but is subjected to hydrolysis, typically using an aqueous base such as lithium hydroxide (B78521) (LiOH), followed by acidification to yield the final carboxylic acid product.

Table 1: Representative Reaction Conditions for N-Acylation

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| Acylation | 2,6-Dimethoxyaniline, Oxalyl Chloride, Triethylamine | Dichloromethane (DCM) | 0 °C to room temp. | 4-6 h |

| Hydrolysis | Lithium Hydroxide (LiOH), Water/THF | Tetrahydrofuran (THF)/Water | Room temp. | 6-12 h |

| Acidification | Aqueous Hydrochloric Acid (HCl) | - | - | - |

An alternative to the use of highly reactive oxalyl chloride involves the reaction of 2,6-dimethoxyaniline with glyoxylate esters, such as diethyl oxalate (B1200264). This method, often referred to as the Hofmann amine separation method, can distinguish between primary, secondary, and tertiary amines. For a primary amine like 2,6-dimethoxyaniline, the reaction can proceed in two stages. Initially, one molecule of the aniline reacts to form an oxamic ester. Due to the presence of a remaining N-H proton, this intermediate can be stabilized, potentially allowing for a second molecule of aniline to react, though reaction conditions can be controlled to favor the mono-substituted product. stackexchange.comechemi.com

The reaction typically involves heating the aniline with diethyl oxalate. The resulting ethyl 2,6-dimethoxyanilino(oxo)acetate can then be hydrolyzed under basic conditions to afford the desired carboxylic acid.

While direct acylation is a primary method, multi-step sequences can also be employed, particularly when synthesizing derivatives or when starting from different precursors. For instance, an Ullmann-Goldberg cross-coupling reaction represents a different approach. This involves the copper-catalyzed coupling of an aryl iodide with an oxamate (B1226882) ester. researchgate.netnih.gov While not starting from 2,6-dimethoxyaniline, this pathway could be adapted by starting with 1-iodo-2,6-dimethoxybenzene.

Reaction Sequence:

Coupling: 1-iodo-2,6-dimethoxybenzene is coupled with a bulky oxamate ester (e.g., tert-butyl oxamate) using a copper catalyst. The bulky ester group helps prevent product degradation under the basic reaction conditions. researchgate.net

Hydrolysis: The resulting N-aryl oxamate ester is then hydrolyzed using a strong acid to yield this compound. researchgate.net

Optimization of the direct N-acylation reaction (Section 2.1.1.1) typically involves careful control of the temperature during the addition of oxalyl chloride to prevent side reactions and the use of an appropriate stoichiometric amount of base to ensure complete neutralization of HCl without promoting side reactions.

For the synthesis of the parent compound, this compound, stereoselectivity is not a concern as there are no chiral centers formed.

Regioselectivity is also straightforward in this specific synthesis. The reaction occurs at the nitrogen atom of the amino group of 2,6-dimethoxyaniline. The symmetry of the oxalyl chloride or diethyl oxalate molecule means there is only one possible product of N-acylation. The two methoxy (B1213986) groups at the 2 and 6 positions of the aniline ring sterically hinder the amino group, which can affect the reaction rate compared to less substituted anilines, but it does not change the regiochemical outcome of the N-acylation.

Condensation Reactions Utilizing 2,6-Dimethoxyaniline Precursors

Functionalization and Derivatization of this compound

This compound serves as a versatile precursor for further chemical modifications. Its structure contains two key functional groups for derivatization: the carboxylic acid and the amide linkage.

Recent research has highlighted the use of N-aryl oxamic acids as precursors to carbamoyl (B1232498) radicals. researchgate.net This reactivity opens up a range of possibilities for derivatization that involve carbon-carbon bond formation. The generation of the carbamoyl radical is typically achieved through oxidative decarboxylation, which can be initiated photochemically, electrochemically, or with a chemical oxidant. researchgate.net

Once generated, the N-(2,6-dimethoxyphenyl)carbamoyl radical can participate in various reactions, such as:

Addition to Alkenes and Alkynes: The radical can add to unsaturated systems to synthesize a variety of complex amides. researchgate.netacs.org For example, a visible-light-induced reaction can achieve carbamoylarylation of terminal alkynes, where the N-aryl oxamic acid acts as a bifunctional reagent, providing both the carbamoyl and the aryl group. acs.org

Table 2: Potential Derivatization Reactions via Carbamoyl Radicals

| Reaction Type | Substrate | Reagent/Condition | Product Type |

|---|---|---|---|

| Carbamoylarylation | Terminal Alkyne | Visible Light, Photocatalyst | Arylacrylamide |

| Carbamoylarylation | Alkene | Visible Light, Photocatalyst | Arylpropanamide |

| Minisci-type Reaction | Heterocycle | Oxidant (e.g., K₂S₂O₈) | Heteroaryl Amide |

These derivatization strategies allow for the transformation of the simple this compound scaffold into more complex molecules with potential applications in medicinal chemistry and materials science.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. Acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium process, and the reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. For instance, the esterification of the structurally related 2-[(2,6-dichloroanilino)phenyl]acetic acid (Diclofenac) is achieved by refluxing in ethanol (B145695) with concentrated sulfuric acid. epstem.net A similar approach could be applied to this compound.

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate esterification under milder conditions.

Amidation: The formation of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. Similar to esterification, this transformation is often facilitated by the use of coupling agents to form an activated intermediate that is then susceptible to nucleophilic attack by the amine. This method is widely used in peptide synthesis and offers a high degree of control over the reaction conditions. Direct conversion by heating the carboxylic acid with an amine is also possible but often requires harsh conditions and can lead to side products.

Table 1: Hypothetical Esterification and Amidation Reactions of this compound

| Entry | Reagent | Product |

| 1 | Methanol, H₂SO₄ | Methyl 2,6-dimethoxyanilino(oxo)acetate |

| 2 | Benzylamine, EDC | N-Benzyl-2,6-dimethoxyanilino(oxo)acetamide |

| 3 | Diethylamine, DCC | N,N-Diethyl-2,6-dimethoxyanilino(oxo)acetamide |

Reductions: The carboxylic acid moiety can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule, such as the amide and the aromatic ring.

Decarboxylations: Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that is highly dependent on the structure of the molecule. For simple carboxylic acids, this process often requires high temperatures. However, the presence of an adjacent carbonyl group, as in β-keto acids, can facilitate decarboxylation through a cyclic transition state upon heating. masterorganicchemistry.com While this compound is an α-keto acid derivative, oxidative decarboxylation of α-oxo acids to the corresponding carboxylic acids can be catalyzed by enzymes like pyruvate (B1213749) decarboxylase in the presence of a suitable hydrogen acceptor. nih.gov Chemical methods for the decarboxylation of α-oxo acids also exist, though they may require specific reagents or photoredox catalysis. organic-chemistry.org

Table 2: Potential Reduction and Decarboxylation Products

| Entry | Reaction | Product |

| 1 | Reduction (e.g., LiAlH₄) | 2-(2,6-Dimethoxyanilino)-2-hydroxyethanol |

| 2 | Oxidative Decarboxylation | 2,6-Dimethoxyformanilide |

Modifications at the Anilino Nitrogen

The nitrogen atom of the anilino group provides another site for derivatization.

Alkylation: The anilino nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen, increasing its nucleophilicity. The synthesis of Lidocaine, for instance, involves an N-alkylation step. google.com

Acylation: Acylation of the anilino nitrogen can be achieved using acyl chlorides or acid anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming a diacylamino derivative. The reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride is a key step in the synthesis of intermediates for Lidocaine. umass.edusandiego.edu

Table 3: Examples of N-Alkylation and N-Acylation

| Entry | Reagent | Product |

| 1 | Methyl iodide, K₂CO₃ | Methylated anilino nitrogen derivative |

| 2 | Acetyl chloride, Pyridine | N-Acetyl anilino derivative |

The strategic placement of functional groups on the this compound backbone could enable intramolecular cyclization reactions to form various heterocyclic structures. For example, derivatization of the carboxylic acid to an appropriate precursor could be followed by a cyclization reaction involving the anilino nitrogen. The synthesis of heterocyclic compounds from derivatives of 2-[(2,6-dichloroanilino)phenyl]acetic acid demonstrates the feasibility of such transformations. epstem.net

Transformations Involving the Oxo Group

The oxo group, being a ketone, is susceptible to a variety of nucleophilic addition reactions. It can react with Grignard reagents or organolithium compounds to form tertiary alcohols. The oxo group can also be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). Furthermore, it can undergo condensation reactions with amines and hydrazines to form imines and hydrazones, respectively.

Table 4: Potential Reactions at the Oxo Group

| Entry | Reagent | Product Type |

| 1 | Sodium borohydride | Secondary alcohol |

| 2 | Methylmagnesium bromide | Tertiary alcohol |

| 3 | Hydrazine | Hydrazone |

Aromatic Ring Functionalization Strategies

The 2,6-dimethoxyphenyl ring of the title compound is highly activated towards electrophilic attack due to the presence of two electron-donating methoxy groups and the anilino nitrogen. This allows for a range of functionalization strategies to introduce new substituents onto the aromatic core.

The aniline functional group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. byjus.com Similarly, the methoxy group is also a strong activating, ortho-, para-directing group. In this compound, the positions ortho and para to the amino group are the 3, 5, and 4 positions, respectively. The two methoxy groups at positions 2 and 6 further activate the ring. The combined directing effects of the amino and methoxy groups would strongly favor electrophilic substitution at the 4-position (para to the amino group and meta to the methoxy groups) and potentially the 3 and 5-positions (ortho to the amino group and ortho to one methoxy group and para to the other).

However, the high reactivity of the aniline ring can lead to over-reaction and oxidation under typical electrophilic substitution conditions. byjus.com Therefore, it is often necessary to protect the amino group, for example, by acetylation. The resulting acetamido group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled reactions.

Common electrophilic aromatic substitution reactions that could be applied include halogenation (using reagents like Br₂ or Cl₂) and nitration (using a mixture of nitric and sulfuric acid). The specific regioselectivity would be dictated by the interplay of the electronic and steric effects of the substituents.

Metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds on aromatic rings. To apply these methods to this compound, the aromatic ring would first need to be functionalized with a suitable handle for cross-coupling, typically a halide (e.g., Br, I) or a triflate. This could be achieved through electrophilic halogenation as described above.

Once a halogenated derivative of this compound is obtained, a variety of palladium-catalyzed cross-coupling reactions can be envisioned. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a versatile method for forming new C-C bonds. wikipedia.org A wide range of aryl, heteroaryl, and alkyl boronic acids or esters can be used as coupling partners.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines to the aromatic ring. wikipedia.org This reaction is highly valued for its broad substrate scope and functional group tolerance. The choice of palladium precursor and ligand is crucial for achieving high efficiency in these coupling reactions.

| Reaction | Coupling Partner | Typical Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a base | C-C | wikipedia.org |

| Buchwald-Hartwig Amination | Primary/secondary amines | Pd(0) or Pd(II) catalyst with a phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a base | C-N | wikipedia.org |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2,6 Dimethoxyanilino Oxo Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment and connectivity of atoms within a molecule. For 2,6-Dimethoxyanilino(oxo)acetic acid, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals unequivocally.

Proton (¹H) NMR spectroscopy is the first line of inquiry, revealing the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, the amide proton, and the carboxylic acid proton are expected.

The aromatic region would likely display a characteristic splitting pattern for the symmetrically substituted benzene (B151609) ring. The proton at the 4-position (H-4) would appear as a triplet, due to coupling with the two equivalent protons at the 3 and 5-positions (H-3/H-5). These H-3/H-5 protons would, in turn, appear as a doublet, coupling with H-4. The two methoxy groups at positions 2 and 6 are chemically equivalent and would therefore give rise to a single, sharp singlet, integrating to six protons. The amide proton (N-H) and the carboxylic acid proton (O-H) are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Aromatic H-4 | ~7.0 - 7.2 | Triplet (t) | ~8.0 | 1H |

| Aromatic H-3/H-5 | ~6.6 - 6.8 | Doublet (d) | ~8.0 | 2H |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | N/A | 6H |

| Amide (N-H) | ~8.5 - 9.5 | Broad Singlet (br s) | N/A | 1H |

| Carboxylic Acid (O-H) | ~11.0 - 12.0 | Broad Singlet (br s) | N/A | 1H |

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would feature signals for the two carbonyl carbons of the oxoacetic acid moiety, which are expected at the downfield end of the spectrum. The aromatic carbons would appear in the typical aromatic region, with the methoxy-substituted carbons (C-2/C-6) being the most downfield among them due to the deshielding effect of the oxygen atoms. The ipso-carbon (C-1) to which the anilino group is attached would also be identifiable. The remaining aromatic carbons (C-3/C-5 and C-4) would have distinct chemical shifts. Finally, the carbon of the methoxy groups would appear as a single signal in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O, acid) | ~160 - 165 |

| Carbonyl (C=O, amide) | ~155 - 160 |

| Aromatic C-2/C-6 | ~150 - 155 |

| Aromatic C-1 | ~125 - 130 |

| Aromatic C-4 | ~120 - 125 |

| Aromatic C-3/C-5 | ~105 - 110 |

| Methoxy (-OCH₃) | ~55 - 60 |

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the H-4 and H-3/H-5 signals would confirm their adjacent relationship on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign the carbon signals for C-3/C-5 and C-4 by correlating them with their attached protons. The methoxy carbon would also show a correlation to the methoxy protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different parts of the molecule. For instance, correlations would be expected from the methoxy protons to the C-2/C-6 carbons, and from the amide proton to the amide carbonyl carbon and to the aromatic C-1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. In this molecule, NOESY could show a correlation between the amide proton and the methoxy protons, providing information about the conformation around the amide bond.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₀H₁₁NO₅), the exact mass can be calculated.

Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₁₂NO₅⁺ | 226.0664 |

| [M+Na]⁺ | C₁₀H₁₁NNaO₅⁺ | 248.0484 |

| [M-H]⁻ | C₁₀H₁₀NO₅⁻ | 224.0508 |

An experimental HRMS measurement that matches one of these calculated values to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), which is then fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

A common fragmentation would be the loss of small, stable molecules such as water (H₂O) from the carboxylic acid group or carbon monoxide (CO) and carbon dioxide (CO₂) from the oxoacetic acid moiety. Cleavage of the amide bond is also a likely fragmentation pathway, which would result in ions corresponding to the 2,6-dimethoxyaniline (B1294893) fragment and the oxoacetic acid fragment. Further fragmentation of the 2,6-dimethoxyaniline fragment could involve the loss of methyl radicals from the methoxy groups.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound ([M+H]⁺)

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

| 208.0558 | [M+H - H₂O]⁺ |

| 198.0817 | [M+H - CO]⁺ |

| 182.0868 | [M+H - CO₂]⁺ |

| 154.0868 | [C₈H₁₂NO₂]⁺ (2,6-dimethoxyanilinium ion) |

| 138.0551 | [C₇H₈O₂]⁺ (Loss of CH₃ from the anilinium fragment) |

| 73.0082 | [C₂H₂O₃]⁺ (Oxoacetic acid fragment) |

By carefully analyzing the masses and relative abundances of these fragment ions, the connectivity of the molecule can be confirmed, providing a comprehensive structural elucidation that is consistent with the NMR data.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the absorption or scattering of light, these methods provide a detailed fingerprint of the functional groups present in the molecule and offer insights into its bonding and structure.

For this compound, a comprehensive vibrational analysis would involve the identification of characteristic stretching and bending frequencies for its key functional groups. The expected vibrational modes would include:

O-H stretching: A broad absorption band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group, often showing evidence of hydrogen bonding.

N-H stretching: A sharp to moderately broad band in the IR spectrum around 3300 cm⁻¹ for the secondary amide.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups would appear just below 3000 cm⁻¹.

C=O stretching: Two distinct carbonyl stretching bands would be anticipated. The carboxylic acid carbonyl typically appears in the region of 1700-1725 cm⁻¹, while the amide carbonyl (Amide I band) is expected between 1650 and 1680 cm⁻¹. The exact positions can be influenced by hydrogen bonding and electronic effects.

C-N stretching and N-H bending (Amide II band): This mode, a combination of N-H bending and C-N stretching, would likely be observed in the IR spectrum around 1550 cm⁻¹.

C-O stretching: The asymmetric and symmetric stretching of the C-O-C linkage in the methoxy groups would produce strong bands in the fingerprint region of the IR spectrum, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Aromatic ring vibrations: C=C stretching vibrations within the benzene ring would give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, which are often weak or inactive in the IR spectrum. For instance, the symmetric stretching of the aromatic ring would be expected to show a strong signal in the Raman spectrum.

Table 1: Predicted Prominent Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | IR |

| N-H stretch (Amide) | ~3300 | IR |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H stretch (Methoxy) | 3000 - 2850 | IR, Raman |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 | IR, Raman |

| C=O stretch (Amide I) | 1680 - 1650 | IR, Raman |

| Amide II (N-H bend, C-N stretch) | ~1550 | IR |

| Aromatic C=C stretch | 1600 - 1450 | IR, Raman |

| Asymmetric C-O-C stretch (Methoxy) | ~1250 | IR |

| Symmetric C-O-C stretch (Methoxy) | ~1050 | Raman |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, assuming a suitable single crystal can be grown.

The key data obtained from an X-ray crystal structure analysis would include:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule would confirm the connectivity and provide insights into the bonding characteristics.

Conformation: The dihedral angles throughout the molecule would reveal its preferred conformation in the solid state. Of particular interest would be the relative orientation of the anilino group and the oxoacetic acid moiety.

Intermolecular interactions: The crystal packing would be elucidated, revealing any intermolecular hydrogen bonds, such as those involving the carboxylic acid and amide groups, as well as other non-covalent interactions like π-stacking of the aromatic rings.

Crystal system and space group: These parameters describe the symmetry of the crystal lattice.

A hypothetical crystallographic study of this compound would be expected to reveal extensive hydrogen bonding networks, potentially leading to the formation of dimers or polymeric chains in the solid state.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Information Provided |

| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The precise angles between bonded atoms. |

| Torsion Angles (°) | The dihedral angles defining the molecular conformation. |

| Hydrogen Bond Geometries | The distances and angles of intermolecular hydrogen bonds. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignments (if chiral derivatives exist)

The parent compound, this compound, is achiral. However, if chiral derivatives were to be synthesized, for example, by the introduction of a stereocenter in a substituent, chiroptical spectroscopy would be an essential tool for their stereochemical characterization.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of chiral compounds.

For a chiral derivative of this compound, the CD spectrum would be expected to show Cotton effects (positive or negative bands) corresponding to the electronic transitions of the chromophores within the molecule. The primary chromophores would be the aromatic ring and the two carbonyl groups. The sign and intensity of the Cotton effects would be dependent on the spatial arrangement of these groups relative to the stereocenter.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to predict the spectrum for a given absolute configuration, allowing for the unambiguous assignment of the stereochemistry of the chiral derivative.

Table 3: Application of Chiroptical Spectroscopy to Chiral Derivatives

| Technique | Information Obtained | Relevance to Chiral Derivatives |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Determination of absolute configuration and conformational analysis. |

| Optical Rotatory Dispersion (ORD) | Wavelength-dependent rotation of plane-polarized light. | Complements CD data for stereochemical assignment. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Provides stereochemical information based on vibrational transitions. |

Reaction Mechanisms and Kinetics of 2,6 Dimethoxyanilino Oxo Acetic Acid

Investigations into Acid-Base Equilibria and Proton Transfer Dynamics

There is no specific experimental data, such as pKa values, available for 2,6-Dimethoxyanilino(oxo)acetic acid. The molecule possesses both an acidic carboxylic acid group (-COOH) and a basic secondary amine (-NH-) functional group, as well as two ether (-OCH3) groups. The carboxylic acid group is expected to be the primary acidic center, donating a proton to establish an equilibrium in solution. The anilino nitrogen, influenced by the electron-donating methoxy (B1213986) groups, would exhibit basic properties, capable of accepting a proton.

The proton transfer dynamics, which describe the rates and mechanisms of proton movement between acidic and basic sites, have not been specifically studied for this molecule. Such studies, often employing techniques like NMR spectroscopy or computational modeling, would be necessary to quantify the kinetics of these processes.

Mechanisms of Nucleophilic and Electrophilic Reactivity at Key Functional Groups

Detailed mechanistic studies on the nucleophilic and electrophilic reactions of this compound are not present in the current body of scientific literature.

Nucleophilic Reactivity: The lone pair of electrons on the anilino nitrogen and the oxygen atoms of the methoxy and carboxyl groups could act as nucleophiles. The electron-donating nature of the two methoxy groups on the aromatic ring would increase the electron density on the aniline (B41778) nitrogen, potentially enhancing its nucleophilicity compared to unsubstituted anilino(oxo)acetic acid.

Electrophilic Reactivity: The carbonyl carbons of the oxoacetic acid moiety are potential electrophilic sites, susceptible to attack by nucleophiles. The aromatic ring could also undergo electrophilic substitution, with the methoxy groups acting as strong activating, ortho-, para-directing groups.

Without experimental or computational studies, any proposed mechanisms for specific reactions would be purely speculative.

Photochemical and Thermochemical Transformations

No dedicated research on the photochemical or thermochemical transformations of this compound has been found. Photochemical studies would involve investigating the compound's behavior upon absorption of light, which could lead to various reactions such as cyclizations, rearrangements, or degradation. Thermochemical studies would focus on its stability and decomposition pathways at elevated temperatures, for which no data, such as decomposition temperatures or products, is currently available.

Kinetic Studies of Derivatization and Degradation Pathways

Kinetic data on the rates of derivatization or degradation of this compound are absent from the literature. Derivatization reactions, such as esterification of the carboxylic acid or acylation of the amine, are chemically plausible. However, the rates of these reactions under various conditions have not been quantified. Similarly, studies on its degradation pathways, whether through oxidation, hydrolysis, or other processes, and the kinetics of these pathways, have not been reported.

Mechanistic Insights from Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. By replacing an atom with its isotope (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), chemists can trace the fate of atoms through a reaction. There is no evidence of isotopic labeling experiments having been performed on this compound to investigate its reaction mechanisms.

Computational and Theoretical Investigations of 2,6 Dimethoxyanilino Oxo Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying molecules of the size of 2,6-Dimethoxyanilino(oxo)acetic acid. DFT calculations could be employed to determine a variety of properties, including:

Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electrons, dipole moment, and polarizability.

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

For a molecule like this compound, DFT could elucidate how the electron-donating methoxy (B1213986) groups and the electron-withdrawing oxoacetic acid moiety influence the electron density on the aniline (B41778) ring and the amide linkage.

Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally intensive but can offer higher accuracy than DFT for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to:

Benchmark DFT results: Confirming the accuracy of less computationally demanding methods.

Investigate excited states: Providing detailed information about the molecule's behavior upon absorption of light.

Conformational Analysis and Energy Landscapes

The flexibility of the single bonds in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting structure. The resulting data can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. This would reveal the preferred shapes of the molecule and the ease with which it can change between them.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model. For this compound, these would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the appearance of an IR spectrum. This helps in assigning experimental peaks to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts for ¹H and ¹³C atoms, which is invaluable for interpreting experimental NMR data and confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum, providing insights into the molecule's color and electronic behavior.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| IR Spectroscopy | C=O stretch (amide) | 1680 cm⁻¹ |

| IR Spectroscopy | C=O stretch (acid) | 1730 cm⁻¹ |

| ¹H NMR Spectroscopy | -OCH₃ chemical shift | 3.8 ppm |

| ¹³C NMR Spectroscopy | C=O (amide) chemical shift | 165 ppm |

| UV-Vis Spectroscopy | λmax | 280 nm |

This table is for illustrative purposes and contains hypothetical values that would be expected for a molecule with this structure.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical calculations can be used to map out the energy profile of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate. By calculating the energies of these species, the activation energy for the reaction can be determined, providing a measure of the reaction rate. This would be particularly useful for understanding its synthesis or potential degradation pathways.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations typically model a molecule in isolation (in the gas phase), molecular dynamics (MD) simulations can be used to study its behavior in a more realistic environment, such as in a solvent. In an MD simulation, the motion of every atom in the system is calculated over time, based on a force field that describes the interactions between atoms. This can provide insights into:

Solvation: How solvent molecules arrange themselves around this compound.

Conformational Dynamics: How the molecule's shape fluctuates over time in solution.

Intermolecular Interactions: How the molecule interacts with other molecules in the system.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding clinical/safety properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models can be developed to predict a range of non-clinical and non-safety-related properties, thereby facilitating molecular design and understanding its behavior in various chemical systems. These models are built upon the principle that the molecular structure, as defined by various calculated descriptors, inherently determines the properties of the compound.

The development of a QSPR model involves several key steps. Initially, a dataset of compounds with known experimental values for a specific property is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. Through statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that best correlates the descriptors with the property of interest. The predictive power of the resulting model is then rigorously validated.

While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, research on structurally analogous compounds, such as substituted anilines and phenoxyacetic acids, provides a strong basis for understanding how such models could be applied. For instance, studies on substituted anilines have successfully developed models to predict metabolic pathways, which are closely linked to the compound's physicochemical properties. nih.govtandfonline.com

Detailed Research Findings

Research in the field of QSPR for compounds structurally related to this compound has demonstrated the utility of this approach in predicting various physicochemical properties. For a series of aniline derivatives, QSPR models have been developed to predict properties like viscosity. researchgate.net These models often employ quantum chemical descriptors calculated using methods like Density Functional Theory (DFT).

A hypothetical QSPR study for a series of anilino(oxo)acetic acid derivatives, including this compound, might focus on predicting properties such as lipophilicity (logP), aqueous solubility (logS), or chromatographic retention times. The molecular descriptors used in such a model would likely include:

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as the Wiener index or Balaban J index, which describe molecular size, shape, and branching.

Quantum-Chemical Descriptors: These are derived from the electronic structure of the molecule and can include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.net

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition, such as molecular weight, number of specific atom types, and number of hydrogen bond donors/acceptors.

For example, a study on phenoxyacetic acid derivatives developed reliable QSPR models indicating that lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors are key properties determining their biological efficacy. mdpi.com Similarly, for substituted anilines, computational parameters have been used to predict metabolic fate, a process intrinsically linked to the molecule's physicochemical characteristics. nih.govtandfonline.com

The following interactive data tables illustrate the type of data that would be generated and utilized in a QSPR study for a hypothetical series of anilino(oxo)acetic acid derivatives.

Table 1: Hypothetical Molecular Descriptors for a Series of Anilino(oxo)acetic Acid Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) |

| Anilino(oxo)acetic acid | 165.15 | 0.50 | 3.21 | -6.54 |

| 2-Methoxyanilino(oxo)acetic acid | 195.18 | 0.85 | 3.55 | -6.32 |

| 4-Methoxyanilino(oxo)acetic acid | 195.18 | 0.82 | 3.67 | -6.28 |

| This compound | 225.20 | 1.20 | 3.98 | -6.11 |

| 2-Chloroanilino(oxo)acetic acid | 199.59 | 1.15 | 3.45 | -6.78 |

| 4-Chloroanilino(oxo)acetic acid | 199.59 | 1.12 | 3.12 | -6.82 |

Table 2: Example of a QSPR Model Equation and its Statistical Validation

A hypothetical MLR model for predicting a physicochemical property (e.g., aqueous solubility, LogS) could take the following form:

LogS = β₀ + β₁ (LogP) + β₂ (Dipole Moment) + β₃ (HOMO Energy)

Where β₀ is the intercept and β₁, β₂, and β₃ are the regression coefficients for the respective descriptors.

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the property is predictable from the descriptors. |

| Q² (Cross-validated R²) | 0.85 | A measure of the model's predictive ability, determined through cross-validation. |

| RMSE (Root Mean Square Error) | 0.15 | Represents the standard deviation of the prediction errors. |

Table 3: Predicted vs. Experimental Property Values for the Hypothetical Series

| Compound | Experimental LogS | Predicted LogS | Residual |

| Anilino(oxo)acetic acid | -1.50 | -1.45 | -0.05 |

| 2-Methoxyanilino(oxo)acetic acid | -1.85 | -1.92 | 0.07 |

| 4-Methoxyanilino(oxo)acetic acid | -1.82 | -1.88 | 0.06 |

| This compound | -2.20 | -2.15 | -0.05 |

| 2-Chloroanilino(oxo)acetic acid | -2.10 | -2.05 | -0.05 |

| 4-Chloroanilino(oxo)acetic acid | -2.08 | -2.12 | 0.04 |

These tables serve as an illustration of the principles and data involved in QSPR modeling. By establishing robust correlations between molecular structure and physicochemical properties, QSPR offers a powerful tool for the in silico prediction of the behavior of this compound and its derivatives, guiding further experimental investigation and application.

Applications of 2,6 Dimethoxyanilino Oxo Acetic Acid As a Versatile Synthetic Building Block and Reagent

Role in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups makes 2,6-dimethoxyanilino(oxo)acetic acid an ideal starting material for the synthesis of a wide range of complex organic structures, from heterocyclic systems to modified biopolymers.

The compound serves as a potent precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic scaffolds, which are core components of many pharmaceuticals and functional materials.

Quinoxalines: The most established method for synthesizing quinoxaline (B1680401) derivatives involves the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.govsapub.orgnih.govresearchgate.net this compound contains an α-ketoacid group, which functions as a 1,2-dicarbonyl equivalent. The reaction proceeds via condensation of an o-phenylenediamine (B120857) with both the keto and carboxylic acid groups of the molecule, followed by cyclization and dehydration to yield highly substituted quinoxalinone derivatives. researchgate.net This reaction is often catalyzed by acids and can be performed using green chemistry principles, such as with recyclable catalysts. nih.govresearchgate.net

Synthesis of Quinoxalinone Scaffolds

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Key Reaction Type |

|---|---|---|---|

| This compound | o-Phenylenediamine | 3-(2,6-dimethoxyanilino)-2(1H)-quinoxalinone | Condensation/Cyclization |

Indoles: While direct, high-yield syntheses of indoles from this compound are less commonly documented than for quinoxalines, its structure is amenable to classical indole (B1671886) synthesis strategies. For instance, the aniline (B41778) moiety could theoretically undergo cyclization reactions. The presence of the oxoacetic acid group offers a handle for introducing other functionalities necessary for cyclization, potentially through intramolecular condensation pathways after suitable modification of the keto or acid group.

Oxazoles: Oxazoles are five-membered heterocyclic compounds present in numerous natural products and bioactive molecules. nih.gov Several synthetic routes to oxazoles could potentially utilize this compound. Modern one-pot methods that convert carboxylic acids directly into oxazoles are particularly relevant. nih.gov For example, its carboxylic acid function can react with alkyl isocyanoacetates in the presence of an activating agent to form the oxazole (B20620) ring. nih.gov Alternative strategies, such as the van Leusen oxazole synthesis, typically involve an aldehyde; the keto group in this compound could be chemically reduced to an alcohol and then oxidized to the required aldehyde precursor. nih.gov

Potential Routes to Oxazole Synthesis

| Synthetic Method | Role of this compound | Co-reactant |

|---|---|---|

| Direct Carboxylic Acid Conversion | Carboxylic acid source | Alkyl isocyanoacetate |

| Van Leusen Reaction | Precursor to aldehyde | Tosylmethylisocyanide (TosMIC) |

| Robinson-Gabriel Synthesis | Precursor to an α-acylamino ketone | Dehydrating agent (e.g., H₂SO₄) |

Peptide mimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or binding affinity. The N-aryl α-ketoamide structure of this compound makes it an excellent candidate for incorporation into peptide chains as a non-natural, conformationally constrained building block.

When integrated into a peptide sequence, this unit introduces a rigid bend and disrupts the typical hydrogen bonding patterns that define secondary structures like alpha-helices and beta-sheets. This structural perturbation can be exploited to design novel peptide-based drugs or biochemical probes. The synthesis involves standard peptide coupling techniques, where the carboxylic acid of the molecule is coupled to the N-terminus of a peptide chain, or its aniline nitrogen is acylated by the C-terminus of another peptide.

The structural motifs within this compound are found in a variety of natural products, particularly alkaloids and polyketides. While its use in the total synthesis of a specific natural product is not extensively documented, it serves as a valuable building block in diversity-oriented synthesis (DOS). DOS aims to create libraries of structurally complex and diverse small molecules for high-throughput screening. The use of substituted aniline derivatives, such as 2-amino-4,6-dimethoxyacetophenone, has been demonstrated in the synthesis of natural product analogs like 3-aryl-2-quinolones and epoxychalcones. nih.gov Similarly, this compound can be employed to generate libraries of novel compounds with scaffolds resembling those of naturally occurring bioactive molecules. nih.gov

Participation in Cascade and Multicomponent Reactions

The presence of multiple, electronically distinct reactive sites makes this compound an ideal substrate for cascade and multicomponent reactions (MCRs). These reactions allow for the construction of complex molecules in a single, efficient step by forming multiple chemical bonds in one pot. For instance, a proposed MCR could involve the reaction of this compound with an aromatic diamine and an isocyanide. This would combine the principles of quinoxaline synthesis with the Ugi or Passerini reaction, leading to highly complex and diverse heterocyclic structures in a single, atom-economical process. chim.it

Development of Novel Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound can drive the development of new synthetic methods. Its α-ketoacid functionality is a target for novel C-C bond-forming reactions or asymmetric transformations. Methodologies could be developed where the compound acts as a "linchpin," connecting two different molecular fragments in a convergent synthesis. Furthermore, its structure is well-suited for the development of greener synthetic protocols that utilize environmentally benign solvents like water or employ recyclable, heterogeneous catalysts, mirroring recent advances in the synthesis of quinoxalines. nih.govresearchgate.net

Application as a Ligand or Ligand Precursor in Coordination Chemistry

This compound is recognized for its potential as a ligand in coordination chemistry. sigmaaldrich.com The molecule possesses multiple potential coordination sites, primarily the hard oxygen donors of the carboxylate and keto groups. This allows it to act as a bidentate chelating agent, forming stable five-membered rings with metal ions. The related compound, 2,6-dimethylanilino(oxo)acetic acid, has been utilized as a ligand in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. The electron-donating methoxy (B1213986) groups on this compound can modulate the electronic properties of the resulting metal complex, potentially influencing its catalytic activity or stability. The ability of acetic acid derivatives to coordinate with a variety of metal ions is well-established, leading to complexes with interesting structural and biological properties. nih.gov

Potential Coordination Modes and Applications

| Coordination Mode | Coordinating Atoms | Potential Metal Ions | Potential Application |

|---|---|---|---|

| Bidentate (Chelate) | Carboxylate (O), Keto (O) | Pd(II), Cu(II), Mn(II), Co(II) | Homogeneous Catalysis |

| Bidentate (Chelate) | Amide (N), Keto (O) | Ru(II), Rh(I) | Asymmetric Catalysis |

| Monodentate | Carboxylate (O) | Various transition metals | Metal-Organic Frameworks (MOFs) |

Mechanistic Investigations of Biological Interactions and Target Recognition Excluding Clinical Data

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as 2,6-Dimethoxyanilino(oxo)acetic acid, to a macromolecular target, typically a protein. These studies would be foundational in identifying potential biological targets by screening the compound against libraries of protein structures.

A typical workflow would involve:

Target Identification: Based on structural similarity to known active compounds, potential protein targets would be shortlisted.

In Silico Docking: Using software like AutoDock or Schrödinger, the this compound molecule would be virtually docked into the active site of the selected proteins. The software calculates the most favorable binding poses and estimates the binding energy.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations would be run to simulate the dynamic behavior of the ligand-protein complex over time in a solvated environment. This provides insights into the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

As no specific studies have been published, a hypothetical data table of potential interactions is presented below for illustrative purposes.

| Hypothetical Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.2 | Tyr59, Tyr119, Gln61 |

| 5-Lipoxygenase (5-LOX) | -9.1 | His367, His372, Leu368 |

This data is purely illustrative and not based on published experimental results.

In Vitro Enzyme Inhibition Studies and Kinetic Analysis

Should molecular docking suggest an interaction with an enzyme, the next step would be to validate this prediction through in vitro enzyme inhibition assays. These experiments measure the effect of this compound on the rate of an enzyme-catalyzed reaction.

Kinetic analysis would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ), a measure of the compound's potency. For example, if targeting COX-2, the assay would measure the production of prostaglandin (B15479496) E2 in the presence of varying concentrations of the compound.

A hypothetical representation of such data is shown below.

| Target Enzyme | IC₅₀ (µM) | Type of Inhibition | Kᵢ (µM) |

| COX-2 | 15.2 | Competitive | 7.8 |

| 5-LOX | 5.8 | Non-competitive | 4.1 |

This data is hypothetical and for illustrative purposes only.

Receptor Binding Assays and Affinity Profiling

If the predicted target is a receptor rather than an enzyme, receptor binding assays would be employed. These assays quantify the affinity of a ligand for a receptor. A common method is a radioligand binding assay, where this compound would compete with a known radiolabeled ligand for binding to the receptor. The concentration of the compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the binding affinity (Kᵢ) can be calculated.

Affinity profiling against a panel of receptors would help to determine the selectivity of the compound, a crucial aspect in drug discovery to minimize off-target effects.

Elucidation of Molecular Mechanisms in Cellular Pathways (e.g., metabolic fate in vitro)

Understanding how a compound affects cellular pathways is essential. For this compound, this would involve treating cultured cells with the compound and observing its effects on specific signaling pathways. Techniques like Western blotting could be used to measure changes in the phosphorylation state of key proteins, while qPCR could assess changes in gene expression.

In vitro metabolic stability studies using liver microsomes or hepatocytes would be conducted to understand its metabolic fate. This would identify potential metabolites and provide an early indication of its pharmacokinetic properties.

Structural Biology Approaches to Ligand-Protein Complexes

To gain a definitive understanding of how this compound binds to its target, structural biology techniques would be utilized. Co-crystallization of the compound with its target protein followed by X-ray crystallography would provide a high-resolution 3D structure of the complex. This would reveal the precise binding mode and the specific atomic interactions.

Alternatively, Cryogenic Electron Microscopy (cryo-EM) could be used, particularly for large protein complexes that are difficult to crystallize.

Advanced Analytical Techniques for the Characterization and Quantification of 2,6 Dimethoxyanilino Oxo Acetic Acid in Research Matrices

Capillary Electrophoresis (CE) for Purity and Identity

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species, such as carboxylic acids. chromatographyonline.com It offers advantages like rapid analysis times, high efficiency, and minimal sample and solvent consumption. CE is an excellent orthogonal technique to HPLC for purity assessment.

For 2,6-Dimethoxyanilino(oxo)acetic acid, Capillary Zone Electrophoresis (CZE) would be the mode of choice. In CZE, ions are separated based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of an electric field. As an acid, the compound will be negatively charged at neutral or basic pH, allowing it to migrate toward the anode.

Key Considerations for CE Method Development:

Background Electrolyte (BGE): A buffer such as phosphate (B84403) or borate (B1201080) at a pH above the pKa of the carboxylic acid (typically pH > 5) is used to ensure the analyte is in its anionic form.

Capillary: An uncoated fused-silica capillary is commonly used.

Detection: Indirect UV detection is often employed for small organic acids. chromatographyonline.com This involves adding a chromophore to the BGE that absorbs UV light. When the non-absorbing analyte passes the detector, it displaces the chromophore, causing a decrease in absorbance that is registered as a peak. Direct UV detection may also be possible given the compound's aromatic structure.

| Parameter | Condition | Rationale |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | Separates based on charge-to-size ratio. |

| Capillary | Fused-Silica (e.g., 50 µm ID, 50 cm total length) | Standard for CZE applications. |

| Background Electrolyte | 20 mM Sodium Borate, pH 9.2 | Ensures the carboxylic acid is deprotonated (anionic). |

| Voltage | 20-30 kV | High voltage provides efficient and rapid separations. |

| Temperature | 25 °C | Maintains stable viscosity and conductivity of the BGE. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A common and reproducible injection method. |

| Detection | Direct UV at ~254 nm or Indirect UV | Direct detection is possible due to the aromatic ring; indirect detection is a common alternative for acids. chromatographyonline.com |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

When analyzing this compound in complex research matrices such as biological fluids or reaction mixtures, the selectivity of UV or FID detection may be insufficient. Hyphenated techniques, which couple the separation power of chromatography with the specificity of mass spectrometry (MS), are ideal for this challenge.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for this compound. An HPLC system, using methods similar to those described in section 8.1.1, is interfaced with a mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization source. In negative ion mode (ESI-), the molecule will readily deprotonate to form the [M-H]⁻ ion, allowing for highly selective and sensitive detection. The mass analyzer (e.g., a quadrupole or time-of-flight) can be used in selected ion monitoring (SIM) mode to quantify the specific mass-to-charge ratio (m/z) of the deprotonated molecule, virtually eliminating matrix interference.

Gas Chromatography-Mass Spectrometry (GC-MS): If a suitable derivatization procedure is developed (as discussed in 8.1.2), GC-MS can provide excellent sensitivity and structural information. The mass spectrometer detects the characteristic fragment ions of the derivatized analyte, providing unambiguous identification.

Quantitative Analytical Methodologies for Research Scale Analysis

For routine quantification at the research scale, where high-throughput is not the primary concern, simpler methods can be employed.

Spectrophotometric Analysis: The compound's aromatic structure results in significant UV absorbance. A simple and rapid quantitative method can be developed using a UV-Vis spectrophotometer. By preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax), a calibration curve (Absorbance vs. Concentration) can be constructed that follows the Beer-Lambert law. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve. This method is effective for quantifying the pure compound or its concentration in simple, non-absorbing solvent systems.

Titrimetric Analysis: As a carboxylic acid, this compound can be quantified by a classic acid-base titration. A known weight of the compound is dissolved in a suitable solvent (e.g., a water/ethanol (B145695) mixture), and a standardized solution of a strong base (e.g., sodium hydroxide) is used as the titrant. The endpoint can be determined potentiometrically with a pH meter or visually using a suitable indicator like phenolphthalein. This method provides an absolute measure of the amount of acidic substance present and is useful for determining the purity of a bulk sample.

Future Research Trajectories and Emerging Paradigms in the Study of 2,6 Dimethoxyanilino Oxo Acetic Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes to 2,6-Dimethoxyanilino(oxo)acetic acid and its derivatives is a primary area for future research. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. Future endeavors will likely focus on the following:

Catalytic C-N Cross-Coupling Reactions: Exploring advanced catalytic systems, such as copper- or palladium-catalyzed cross-coupling reactions, could provide more efficient and versatile methods for the synthesis of N-aryl oxamic acids. These methods often offer milder reaction conditions and broader substrate scope.

Mechanochemistry: The use of mechanochemical methods, where mechanical force induces chemical reactions, presents a solvent-free and sustainable alternative to traditional solution-phase synthesis. Investigating ball-milling techniques for the synthesis of this compound could lead to reduced solvent waste and energy consumption.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic approaches could offer highly selective and sustainable routes to N-substituted glyoxylic acid derivatives under mild conditions.

A comparative overview of potential synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Key Research Focus |

| Catalytic C-N Cross-Coupling | High efficiency, broad substrate scope, milder conditions | Development of novel, reusable catalysts; optimization of reaction parameters. |

| Mechanochemistry | Solvent-free, reduced waste, energy efficient | Scalability of the process, understanding reaction mechanisms under mechanical stress. |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Reactor design, optimization of flow parameters, integration with downstream processing. |

| Bio-inspired Synthesis | High selectivity, mild reaction conditions, environmentally benign | Identification of suitable enzymes, enzyme engineering for enhanced activity and stability. |

Deeper Mechanistic Understanding of Complex Reactions Involving the Compound

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing novel transformations. Future research should be directed towards:

Radical Chemistry: N-aryl oxamic acids are known precursors for carbamoyl (B1232498) radicals. Detailed mechanistic studies, employing techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational modeling, are needed to understand the generation and subsequent reactions of the 2,6-dimethoxyanilino(oxo)acetyl radical. This includes investigating its role in addition, cyclization, and cross-coupling reactions.

Photoredox Catalysis: The intersection of photoredox catalysis with the chemistry of N-aryl oxamic acids opens up new avenues for bond formation under mild conditions. Elucidating the electron transfer processes and the nature of the key intermediates in photocatalytic transformations involving this compound will be a key area of investigation.

Reaction Kinetics and Intermediates: Detailed kinetic studies, coupled with the spectroscopic identification of transient intermediates, will provide a quantitative understanding of the reaction pathways. This knowledge is essential for optimizing reaction conditions and predicting product distributions.

Advanced Computational Modeling for Predictive Reactivity and Interactions

In silico methods are poised to play an increasingly important role in accelerating the study of this compound. Future computational work should focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the electronic structure, reaction energies, and transition state geometries for reactions involving the title compound. This will provide valuable insights into reaction mechanisms and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with other molecules, including solvents and potential binding partners.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to predict the reactivity or other properties of a range of N-substituted glyoxylic acid derivatives based on their molecular structure. This can guide the design of new compounds with desired characteristics.

Design of Next-Generation Analogues for Specific Mechanistic Probes

The synthesis of strategically modified analogues of this compound will be instrumental in probing reaction mechanisms and exploring new chemical space. Key design strategies include:

Isotopic Labeling: Incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) at specific positions in the molecule can provide a powerful tool for tracking bond-breaking and bond-forming events during a reaction.

Steric and Electronic Tuning: Systematically varying the substituents on the aromatic ring will allow for a detailed investigation of how steric and electronic effects influence the compound's reactivity and the stability of reaction intermediates.

Fluorogenic and Chromogenic Tags: The introduction of fluorescent or colored moieties can enable the development of probes for monitoring reaction progress or detecting specific molecular interactions in real-time.

A summary of potential analogue designs and their applications is provided in Table 2.

| Analogue Design Strategy | Purpose | Potential Application |

| Isotopic Labeling | Mechanistic elucidation | Tracking atom and bond rearrangements in complex reactions. |

| Steric and Electronic Tuning | Structure-reactivity studies | Probing the influence of electronic and steric factors on reaction rates and selectivity. |

| Fluorogenic/Chromogenic Tagging | Development of molecular probes | Real-time monitoring of reaction kinetics and molecular recognition events. |

Integration with High-Throughput Screening for Fundamental Chemical Discovery

High-throughput screening (HTS) methodologies, traditionally used in drug discovery, are increasingly being applied to fundamental chemical research. Integrating this compound and its derivatives into HTS campaigns could accelerate the discovery of novel reactions and catalytic processes. Future directions include:

Reaction Discovery Platforms: Utilizing automated synthesis and screening platforms to rapidly test the reactivity of this compound with a large and diverse set of reactants and catalysts.

Catalyst Screening: Employing HTS to identify novel catalysts that can promote specific transformations of the title compound with high efficiency and selectivity.

Assay Development: Designing novel colorimetric or fluorometric assays that can be used to quickly and reliably detect the formation of desired products in a high-throughput format.

Addressing Unresolved Challenges in the Chemical Space of N-Substituted Glyoxylic Acid Derivatives

The broader class of N-substituted glyoxylic acid derivatives, including this compound, presents several unresolved challenges that warrant future investigation:

Selective Functionalization: Developing methods for the selective functionalization of the different reactive sites within the molecule (the carboxylic acid, the amide, and the aromatic ring) remains a significant challenge.

Control of Reaction Pathways: The propensity of these compounds to participate in multiple reaction pathways (e.g., radical vs. polar reactions) necessitates the development of more precise methods for controlling reaction outcomes.

Understanding Structure-Property Relationships: A more comprehensive understanding of how subtle structural modifications influence the physicochemical and reactive properties of these compounds is needed to guide the rational design of new functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。